molecular formula C8H12N2OS B12313747 rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis CAS No. 27461-03-6

rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis

Cat. No.: B12313747
CAS No.: 27461-03-6
M. Wt: 184.26 g/mol
InChI Key: UFYIWZHJBCLUKF-UHFFFAOYSA-N
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Description

rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis is a bicyclic heterocyclic compound featuring a pyrano[4,3-d]thiazole core with two methyl groups at the 4R and 6S stereochemical positions. Its molecular formula is C₈H₁₂N₂OS (calculated from analogs in ), with an average mass of ~182.23 g/mol. The cis configuration of the methyl groups and the racemic nature (rac-) of the stereocenters distinguish it from simpler pyrano-thiazole derivatives. This compound is primarily utilized as a synthetic building block in medicinal chemistry, with commercial availability noted at premium prices (e.g., €1,482/50 mg) .

Properties

CAS No.

27461-03-6

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine

InChI

InChI=1S/C8H12N2OS/c1-4-3-6-7(5(2)11-4)12-8(9)10-6/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

UFYIWZHJBCLUKF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(O1)C)SC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-aminothiazole with a suitable aldehyde or ketone in the presence of an acid catalyst to form the pyrano[4,3-d][1,3]thiazole ring system. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazole compounds .

Scientific Research Applications

rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride
  • Structure : Lacks methyl groups at positions 4 and 4.
  • Molecular Formula : C₆H₉ClN₂OS (MW: 192.66 g/mol) .
  • Key Differences : The absence of methyl substituents reduces steric hindrance and lipophilicity compared to the target compound. The hydrochloride salt enhances aqueous solubility, making it more suitable for biological assays .
6,6-Dimethyl-4,7-dihydropyrano[4,3-d][1,3]thiazol-2-amine
  • Molecular Formula : C₇H₁₀N₂OS (MW: 170.23 g/mol) .
  • Key Differences : The 6,6-dimethyl substitution introduces conformational rigidity but lacks the stereochemical complexity (rac-4R,6S) of the target compound. This may impact binding affinity in receptor-ligand interactions .
4H-Chromeno[4,3-d][1,3]thiazol-2-amine
  • Structure : Replaces the pyran ring with a chromene (benzopyran) system.
  • Molecular Formula : C₁₀H₈N₂OS (MW: 204.25 g/mol) .

Commercial and Industrial Relevance

  • Availability: The target compound is marketed as a premium building block (e.g., CymitQuimica, €1,482/50 mg) , whereas simpler analogs like 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine HCl are more cost-effective.
  • Applications: Used in the synthesis of kinase inhibitors (e.g., pyrano-thiazine derivatives in ) and antimicrobial agents .

Biological Activity

The compound rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis (CAS Number: 27461-03-6) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine is C8H12N2OSC_8H_{12}N_2OS with a molecular weight of 184.26 g/mol. The compound features a pyrano-thiazole core structure which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC8H12N2OSC_8H_{12}N_2OS
Molecular Weight184.26 g/mol
CAS Number27461-03-6

Antimicrobial Activity

Research indicates that compounds with thiazole and pyran rings often exhibit significant antimicrobial properties. A review on derivatives of 2-amino-1,3,4-thiadiazole highlighted that many compounds in this class demonstrated higher antimicrobial activity compared to standard drugs . Specifically, derivatives with the thiazole moiety have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans and Aspergillus niger.

Antitumor Activity

The thiazole derivatives have also been investigated for their antitumor properties. A study on the cytotoxic effects of various thiazole compounds revealed that certain derivatives exhibited promising activity against cancer cell lines. For instance, compounds with structural similarities to rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine were noted for their ability to inhibit cell proliferation in vitro .

The biological mechanisms underlying the activity of thiazole derivatives often involve the inhibition of key enzymes or interference with cellular pathways. For example, some studies suggest that these compounds may inhibit DNA synthesis or disrupt metabolic pathways critical for microbial survival .

Case Studies

  • Antibacterial Activity : A series of experiments conducted on similar thiazole compounds indicated a minimum inhibitory concentration (MIC) ranging from 32 μg/mL to 47 μg/mL against various pathogens. These results suggest that rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine could possess comparable or superior antibacterial properties .
  • Antifungal Activity : In comparative studies against standard antifungal agents like fluconazole, certain derivatives showed significant inhibition rates (58% - 66%) against A. niger and C. albicans, indicating a potential for therapeutic applications in fungal infections .

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